
Carbenoxolone disodium salt, >=98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbenoxolone disodium salt, with a purity of 98% or higher, is a water-soluble disodium salt of glycyrrhetinic acid hemisuccinate. It is known for its role as a promoter for the nasal absorption of insulin and as a selective inhibitor of Panx1 hemichannels . This compound has a molecular formula of C34H48O7Na2 and a molecular weight of 614.72 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbenoxolone disodium salt is synthesized from glycyrrhetinic acid, which is derived from licorice root. The synthetic route involves the esterification of glycyrrhetinic acid with succinic anhydride to form glycyrrhetinic acid hemisuccinate. This intermediate is then neutralized with sodium hydroxide to yield carbenoxolone disodium salt .
Industrial Production Methods
In industrial settings, the production of carbenoxolone disodium salt follows a similar synthetic route but on a larger scale. The process involves:
Esterification: Glycyrrhetinic acid is reacted with succinic anhydride in the presence of a catalyst.
Neutralization: The resulting glycyrrhetinic acid hemisuccinate is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity of 98% or higher.
Analyse Des Réactions Chimiques
Types of Reactions
Carbenoxolone disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the ester and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Carbenoxolone disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study cell signaling pathways, particularly those involving gap junctions and hemichannels.
Medicine: It has been investigated for its potential therapeutic effects in conditions such as inflammation, cancer, and neurological disorders.
Industry: It is used in the formulation of pharmaceuticals and as an additive in various industrial processes
Mécanisme D'action
Carbenoxolone disodium salt exerts its effects primarily by inhibiting Panx1 hemichannels and gap junctions. This inhibition affects cell-cell communication and has implications for various physiological and pathological processes. The compound interacts with specific molecular targets, including connexins and pannexins, which are involved in the formation of gap junctions and hemichannels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 18α-Glycyrrhetinic acid
- 18β-Glycyrrhetinic acid
- β-Boswellic acid
- 11-Keto-β-boswellic acid
Comparison
Carbenoxolone disodium salt is unique in its dual role as a promoter for nasal absorption of insulin and as a selective inhibitor of Panx1 hemichannels. While similar compounds like glycyrrhetinic acids and boswellic acids also have biological activities, carbenoxolone disodium salt’s specific inhibition of Panx1 hemichannels sets it apart .
Propriétés
Formule moléculaire |
C34H50Na2O7 |
|---|---|
Poids moléculaire |
616.7 g/mol |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/t21-,23?,24-,27+,30+,31?,32-,33+,34+;;/m0../s1 |
Clé InChI |
OUNBBVKBERWKFE-FDPMUVMVSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]1CC(CC2)(C)C(=O)O)C.[Na].[Na] |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
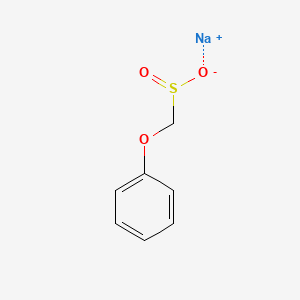
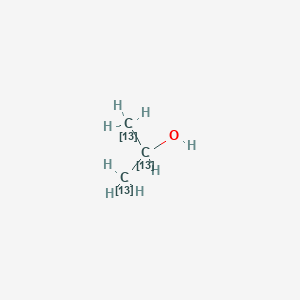
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
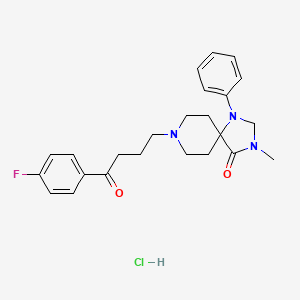
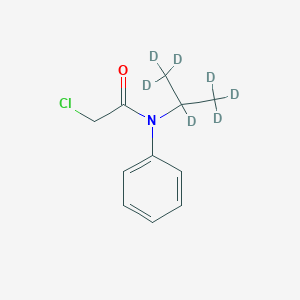
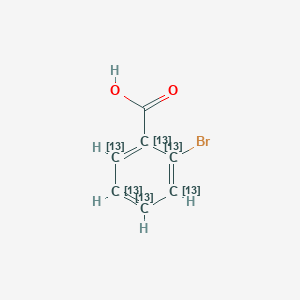
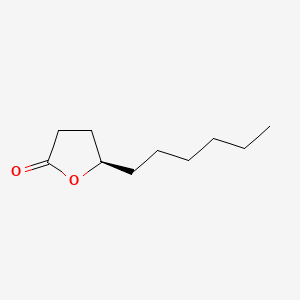

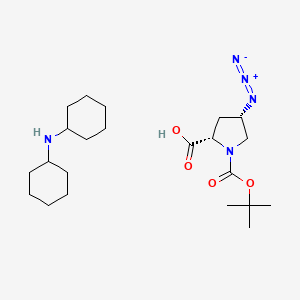
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

